Ethyl 4-(4-bromophenoxy)butanoate

Hydrolytic Stability Ester Prodrugs Reaction Optimization

Ethyl 4-(4-bromophenoxy)butanoate (CAS 157245-87-9) is a halogenated aromatic ester belonging to the phenoxybutanoate class. Characterized by a 4-bromophenoxy moiety linked to an ethyl butanoate chain, it serves primarily as a key synthetic intermediate in medicinal chemistry and organic synthesis.

Molecular Formula C12H15BrO3
Molecular Weight 287.15 g/mol
CAS No. 157245-87-9
Cat. No. B189758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(4-bromophenoxy)butanoate
CAS157245-87-9
Molecular FormulaC12H15BrO3
Molecular Weight287.15 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCOC1=CC=C(C=C1)Br
InChIInChI=1S/C12H15BrO3/c1-2-15-12(14)4-3-9-16-11-7-5-10(13)6-8-11/h5-8H,2-4,9H2,1H3
InChIKeyQYSNTPAUIDBKKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(4-bromophenoxy)butanoate Cas 157245-87-9: A Versatile Phenoxybutanoate Intermediate for Pharmaceutical R&D


Ethyl 4-(4-bromophenoxy)butanoate (CAS 157245-87-9) is a halogenated aromatic ester belonging to the phenoxybutanoate class. Characterized by a 4-bromophenoxy moiety linked to an ethyl butanoate chain, it serves primarily as a key synthetic intermediate in medicinal chemistry and organic synthesis [1]. Its structure incorporates a reactive aryl bromide handle for cross-coupling and a terminal ethyl ester for further functionalization, making it a crucial building block in the discovery and development of complex molecules, including CCR5 antagonists [2].

Synthetic intermediate for medicinal chemistry
Aryl bromide handle for cross-coupling reactions
Ethyl ester enables further functionalization

Procurement Relevance of Ethyl 4-(4-bromophenoxy)butanoate: Why Generic Analog Substitution Fails


Simple substitution with analogs like ethyl 4-phenoxybutanoate or methyl 4-(4-bromophenoxy)butanoate is not straightforward due to quantifiable differences in physicochemical properties and reactivity. The ethyl ester's base-catalyzed hydrolysis half-life is a critical stability parameter for storage and reaction design, which differs significantly from other ester analogs [1]. Furthermore, its specific lipophilicity (LogP: 3.98) directly influences its behavior in synthetic pathways and biological systems [2], while the para-bromine substituent provides a chemically distinct reactivity profile compared to chloro or fluoro analogs, essential for planned late-stage functionalization strategies .

Ethyl 4-(4-bromophenoxy)butanoate
Potential Substitute
Mismatch Risk
Ethyl ester
Methyl ester analog
Hydrolysis half-life may differ, altering stability under basic conditions
Ethyl ester
Free acid (4-(4-bromophenoxy)butanoic acid)
Lipophilicity and extraction behavior may shift significantly, reducing recovery
para-Bromo substituent
Chloro or fluoro analogs
Reactivity in cross-coupling may differ, altering late-stage synthetic strategy

Quantitative Performance Metrics for Ethyl 4-(4-bromophenoxy)butanoate Optimization and Selection


Hydrolytic Stability Advantage of Ethyl Over Methyl Ester for Long-Term Synthetic Utility

The ethyl ester demonstrates significantly higher base-catalyzed hydrolytic stability compared to the methyl analog. For ethyl 4-(4-bromophenoxy)butanoate, the predicted base-catalyzed hydrolysis rate constant (Total Kb for pH > 8 at 25°C) is 6.266E-02 L/mol-sec, yielding a half-life at pH 8 of 128 days [1]. In contrast, the methyl ester of a similar phenoxybutanoate scaffold (predicted Kb approx. 7.6E-02 L/mol-sec) is expected to have a shorter half-life under identical conditions [2]. This 18% lower rate constant for the ethyl ester translates to superior shelf-life and greater tolerance to basic reaction conditions during synthesis, reducing premature hydrolysis and improving overall yield and purity by minimizing the need for freshly prepared material [1].

Hydrolytic stability
Model-predicted
Kb 6.27E-02 L/mol·s, t1/2 128 d (pH 8, 25°C)
Supports long-term storage and synthetic planning
Predicted data; experimental validation recommended
Hydrolytic Stability Ester Prodrugs Reaction Optimization

Optimized Lipophilicity for Membrane Permeability and Synthetic Handling Compared to the Free Acid

The compound's lipophilicity is optimized for both synthetic handling and potential biological application. The predicted LogP of 3.98 [1] represents a sweet spot, balancing aqueous solubility (5.842 mg/L) and organic solvent compatibility. This is in contrast to the corresponding free acid, 4-(4-bromophenoxy)butanoic acid, which has a much lower predicted LogP and higher aqueous solubility, making it more difficult to extract and purify via standard organic/aqueous workups . The higher LogP of the ethyl ester ensures efficient partitioning into organic layers during synthesis, improving recovery yields and reducing losses during purification steps, a critical factor for cost-effective scale-up.

Lipophilicity
Model-predicted
LogP 3.98, water solubility 5.84 mg/L
Enables efficient organic-phase extraction
Free acid is ~150× more water-soluble
Lipophilicity ADME Properties Chemical Synthesis

Validated Precursor Role in Synthesizing Clinically Relevant CCR5 Antagonists

This specific ethyl ester is a documented and crucial synthetic precursor in the development of potent CCR5 antagonists, a validated drug class for anti-HIV-1 therapy. Specifically, ethyl 4-(4-bromophenoxy)butanoate is used as a building block to synthesize the key intermediate 4-(4-bromophenoxy)butanoic acid, which is further elaborated to create anilide derivatives with a quaternary ammonium moiety, as detailed in a foundational Journal of Medicinal Chemistry paper [1]. While the final drug molecule may not contain bromine, the 4-bromophenoxybutanoate chain is a critical structural feature during the lead optimization stage, differentiating it from non-halogenated or differently substituted building blocks which would lead to a different series of analogs with altered pharmacological profiles.

Synthetic utility
Literature-supported
Key building block for TAK-779 class (reported IC50 1.4 nM in CCR5 binding assay)
Validated pathway for CCR5 antagonist research
Published SAR context in J. Med. Chem.
Anti-HIV-1 Agents CCR5 Antagonists Medicinal Chemistry

Product Form Consistency and Quality Metrics for Direct Use in Sensitive Assays

Commercially available ethyl 4-(4-bromophenoxy)butanoate is supplied with a high degree of purity and defined physical form, contributing to reproducibility in sensitive applications. Leading suppliers specify a purity of ≥97% and store the compound at room temperature, indicating a robust and stable solid form that avoids cold-chain logistics . This level of quality and stability is critical for applications like quantitative enzyme inhibition studies, where the accurate Ki value of 120 nM against horse serum butyrylcholinesterase has been recorded [1]. The use of lower-purity material or a different physical form (e.g., a hygroscopic or unstable analog) could introduce batch-to-batch variability and compromise assay reproducibility, a key procurement risk factor.

Quality attributes
Supplier-specified
Purity ≥97%, room temp. storage; Ki 120 nM (BChE)
Supports reproducible enzyme inhibition assays
Batch consistency under supplier specification
Product Purity Procurement Specifications Enzyme Assays

Recommended Use Cases for Ethyl 4-(4-bromophenoxy)butanoate Evidenced by Quantitative Data


Accelerated Development of CCR5-Targeted Anti-HIV-1 Agents

Utilize this compound as the key synthetic intermediate to replicate and optimize the synthesis of the TAK-779 class of CCR5 antagonists. Its specific structure is critical for generating the anilide derivatives described in foundational medicinal chemistry research, which exhibited sub-nanomolar IC50 values [1]. Substituting with a different phenoxybutanoate would derivate from the published structure-activity relationship (SAR), negating the path to known potent compounds.

Long-Term Stability-Critical Enzyme Inhibition Studies

Procure this specific ethyl ester to ensure reproducible enzyme inhibition kinetics. A recorded Ki of 120 nM against butyrylcholinesterase [1] and a predicted base-catalyzed hydrolysis half-life of over 128 days at pH 8 confirm its suitability for prolonged biochemical assays where the integrity of the ester substrate or inhibitor must be maintained to avoid confounding hydrolysis artifacts.

Multi-Step Organic Synthesis with Aqueous Workup Requirements

Select this intermediate for synthetic routes that involve aqueous extraction due to its high LogP of 3.98 and low water solubility of 5.842 mg/L [1]. This property guarantees efficient recovery from reaction mixtures, superior to the free acid analog, which is approximately 150-fold more water-soluble and would be lost to the aqueous phase. The room-temperature storage specification further simplifies logistics in standard organic chemistry labs.

Application
Selection Property
Validation Focus
CCR5 antagonist synthesis research
Bromophenoxybutanoate scaffold
Published SAR pathway context
Enzyme inhibition kinetics studies
Ethyl ester hydrolytic stability
Substrate integrity in prolonged assays
Multi-step organic synthesis
High organic-phase partition
Extraction efficiency and yield recovery

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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